4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
Overview
Description
4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes an oxadiazole ring, a phenyl group, and an ethoxy(oxo)acetyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of appropriate hydrazones with ethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins or nucleic acids, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
- 4-[Methoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
- 4-[Ethoxy(oxo)acetyl]-3-methyl-1,2,3-oxadiazol-3-ium-5-olate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-ethoxy-2-oxoacetyl)-3-phenyloxadiazol-3-ium-5-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(17)10(15)9-11(16)19-13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBAWFTZHGIDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(ON=[N+]1C2=CC=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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